tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a significant intermediate in organic synthesis, particularly in the construction of complex molecules. This compound features a boronic acid derivative, which is crucial for various cross-coupling reactions in organic chemistry.
Synthetic Routes and Reaction Conditions:
Substitution Reactions: The compound can be synthesized through substitution reactions involving 5-fluoro-1H-indole-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxo derivatives and reduction to form the corresponding boronic acids.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents like toluene or THF are typically used.
Temperature: Reactions are often conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryls: Resulting from cross-coupling reactions.
Oxo Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: It is used in the development of new drugs, particularly in the field of cancer therapy. Industry: It is employed in the production of materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate cross-coupling reactions.
Transmetalation: The key step in the mechanism where the boronic acid derivative is transferred to the palladium catalyst.
Comparison with Similar Compounds
Tert-butyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Similar in structure but with a chlorine substituent instead of fluorine.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative used in cross-coupling reactions.
Uniqueness: The presence of the fluorine atom in tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides unique reactivity and selectivity compared to its chloro-substituted counterpart.
This compound's versatility and utility in organic synthesis make it a valuable tool in both academic research and industrial applications. Its ability to participate in various chemical reactions and its role in the synthesis of biologically active compounds underscore its importance in the field of chemistry.
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Properties
IUPAC Name |
tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-9-8-13(21)10-12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSBOCOKHLVEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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